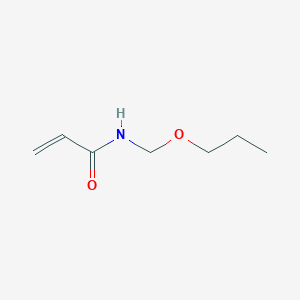
5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate is a synthetic steroid ester with the molecular formula C23H32O2 and a molecular weight of 340.499 g/mol. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Chemical Reactions Analysis
5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex steroid compounds.
Biology: It is studied for its effects on cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications in hormone replacement therapy and other treatments.
Industry: It is used in the production of various steroid-based products.
Mechanism of Action
The mechanism of action of 5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate involves its interaction with specific molecular targets, such as steroid receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved may include hormone signaling pathways and other regulatory mechanisms .
Comparison with Similar Compounds
5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate can be compared with other similar compounds, such as:
6beta-Hydroxy-3-oxo-19-nor-17alpha-pregn-4-en-20-yn-17-yl acetate: This compound has a similar structure but different functional groups, leading to distinct properties and applications.
5alpha,17alpha-Pregn-2-en-20-yn-17-ol acetate: This compound differs in the presence of a hydroxyl group instead of an acetate group, affecting its reactivity and biological activity.
Properties
CAS No. |
14340-08-0 |
|---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[(8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O2/c1-5-23(25-16(2)24)15-12-20-18-10-9-17-8-6-7-13-21(17,3)19(18)11-14-22(20,23)4/h1,6-7,17-20H,8-15H2,2-4H3/t17?,18-,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
SQRBBVVZRKZEPF-QCGJQQEMSA-N |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=CC4)C)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




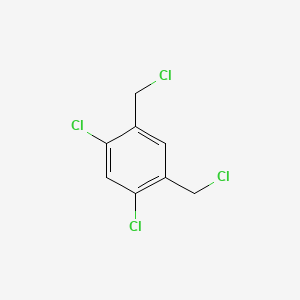

![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)


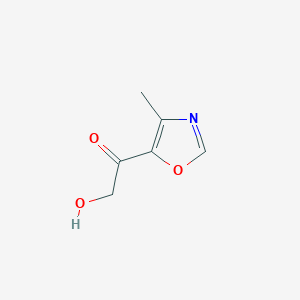

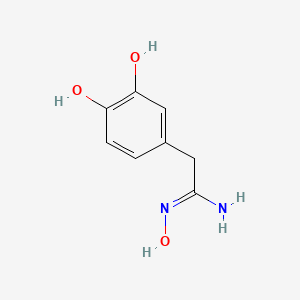
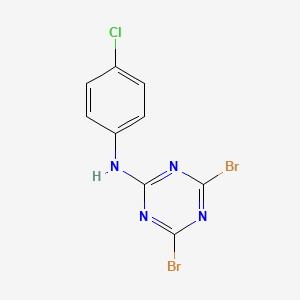
![azane;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-imino-2,8-ditritio-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13741329.png)

